molecular formula C12H12F3NO2 B14199285 4,4,4-Trifluoro-N-[(1R)-2-hydroxy-1-phenylethyl]but-2-enamide CAS No. 881424-15-3

4,4,4-Trifluoro-N-[(1R)-2-hydroxy-1-phenylethyl]but-2-enamide

Cat. No.: B14199285
CAS No.: 881424-15-3
M. Wt: 259.22 g/mol
InChI Key: AAGDXDQAHIZDFD-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trifluoro-N-[(1R)-2-hydroxy-1-phenylethyl]but-2-enamide is a synthetic organic compound characterized by the presence of trifluoromethyl, hydroxy, and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-N-[(1R)-2-hydroxy-1-phenylethyl]but-2-enamide typically involves the reaction of 4,4,4-trifluorobut-2-enoic acid with (1R)-2-hydroxy-1-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-N-[(1R)-2-hydroxy-1-phenylethyl]but-2-enamide can undergo various chemical reactions

Properties

CAS No.

881424-15-3

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

IUPAC Name

4,4,4-trifluoro-N-[(1R)-2-hydroxy-1-phenylethyl]but-2-enamide

InChI

InChI=1S/C12H12F3NO2/c13-12(14,15)7-6-11(18)16-10(8-17)9-4-2-1-3-5-9/h1-7,10,17H,8H2,(H,16,18)/t10-/m0/s1

InChI Key

AAGDXDQAHIZDFD-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CO)NC(=O)C=CC(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC(=O)C=CC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.